2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-ethyl-5-(4-methoxyphenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-3-21-18(16-9-11-17(22-2)12-10-16)13-20-19(21)23-14-15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBUCKPDEYXJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodine-Catalyzed Cyclization
Iodine-mediated cyclization represents a cornerstone for constructing the imidazole core. In this approach, α-ketoaldehydes react with ethylamine derivatives and benzylthiol in the presence of iodine (10 mol%) and H₂O as an oxidant. The reaction proceeds via 2H-azirine intermediates, with the iodine catalyst facilitating both cyclization and sulfur incorporation. Typical conditions involve heating at 80°C for 12 hours in acetonitrile, yielding the target compound at 72–78% efficiency.
Key Reaction Parameters
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| I₂ (10 mol%) | CH₃CN | 80 | 12 | 78 |
| I₂ (15 mol%) | Toluene | 100 | 10 | 69 |
This method avoids transition metals, aligning with green chemistry principles, but requires precise stoichiometric control to minimize polycyclic byproducts.
Stobbe Condensation-Based Routes
The patent WO2015005615A1 details a scalable synthesis leveraging Stobbe condensation. Here, ethyl 4-methoxyphenylglyoxalate reacts with 1-ethyl-2-thiobenzylimidazole precursors in the presence of potassium tert-butoxide. The reaction proceeds in ethanol at 50–55°C, achieving 88% yield after 4 hours.
Representative Protocol
- Step 1 : Condensation of ethyl 4-methoxyphenylglyoxalate (2.1 mmol) with 1-ethyl-2-thiobenzylamine (1.0 mmol) in ethanol.
- Step 2 : Cyclization via acetic acid (30 mol%) under aerobic conditions, followed by vacuum distillation.
NMR data for intermediates confirm structural fidelity:
Metal-Free One-Pot Synthesis
A 2024 advancement enables a one-pot, metal-free synthesis using arylmethylamines and 1,2-dicarbonyls. Benzoin derivatives react with 4-methoxyphenylethylamine under aerobic conditions with acetic acid (30 mol%) as a catalyst. At 140°C, this method achieves 88% yield in 4 hours, outperforming nitrogen-atmosphere trials (trace yields).
Optimized Conditions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 16 | AcOH (20) | Neat | 140 | 88 |
| 19 | None | Neat | 140 | Trace |
This route eliminates hazardous reagents and simplifies purification, making it industrially viable.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Polar aprotic solvents (e.g., acetonitrile) enhance cyclization rates by stabilizing ionic intermediates, while elevated temperatures (>100°C) accelerate imidazole ring closure but risk decomposition. For example, switching from toluene to acetonitrile increases yields from 69% to 78% under iodine catalysis.
Catalytic System Tuning
Co-catalysts like Cu(OTf)₂ improve sulfur incorporation efficiency in copper-mediated routes, reducing reaction times from 12 to 8 hours. However, metal-free systems avoid transition-metal contamination, critical for pharmaceutical applications.
Structural and Spectroscopic Characterization
X-Ray Diffraction Analysis
Single-crystal X-ray studies of analogous compounds reveal planar imidazole cores with dihedral angles of 8.2° between the benzylthio and methoxyphenyl groups. The crystal packing is stabilized by C–H…π interactions (3.42 Å), contributing to thermal stability up to 220°C.
Spectroscopic Data
- $$ ^1\text{H-NMR} $$ (DMSO-d₆) :
$$\delta 7.55 \, (\text{s, 1H, imidazole-H}), 7.36–7.15 \, (\text{m, 5H, benzyl}), 5.59 \, (\text{m, 2H, CH}2\text{), 2.52 \, (\text{s, 3H, CH}3)$$. - FT-IR :
$$ \nu{\text{C=N}} = 1620 \, \text{cm}^{-1}, \nu{\text{C-S}} = 680 \, \text{cm}^{-1} $$.
Scalability and Industrial Relevance
The Stobbe condensation route (Patent WO2015005615A1) demonstrates kilogram-scale feasibility, producing 2.10 kg of product with 85% purity after recrystallization. Key advantages include:
- Cost Efficiency : Avoids expensive palladium catalysts.
- Safety : Uses ethanol instead of dichloromethane.
- Yield Consistency : Maintains >80% yield across 10 batches.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit notable antimicrobial properties. A study highlighted that modifications in the imidazole structure could enhance antibacterial and antifungal activities. Specifically, compounds similar to 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
Imidazole derivatives are recognized for their anti-inflammatory effects. The compound's structure allows it to interact with biological targets involved in inflammatory pathways. Studies have demonstrated that certain imidazole derivatives can reduce inflammation markers in vitro and in vivo, making them potential candidates for developing anti-inflammatory drugs .
Analgesic Effects
Similar to its anti-inflammatory properties, the analgesic effects of imidazole derivatives have been documented. Research indicates that specific modifications can lead to compounds with significant pain-relieving properties comparable to standard analgesics like diclofenac .
Anticancer Potential
The anticancer activity of imidazole derivatives is a growing area of research. Compounds structurally related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting tumor growth . The mechanism often involves interference with cellular proliferation pathways.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The benzylthio group can interact with thiol groups in proteins, potentially inhibiting their function. The imidazole ring can interact with metal ions or other active sites in enzymes, affecting their activity. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Properties
Biological Activity
The compound 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole is a heterocyclic imidazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications.
Chemical Structure and Synthesis
The chemical structure of this compound features an imidazole ring substituted with a benzylthio group, an ethyl group, and a methoxyphenyl group. The synthesis typically involves several steps:
- Formation of the Imidazole Ring : Achieved through condensation reactions involving 1,2-diketones and aldehydes in the presence of ammonia or amines.
- Substitution Reactions : The introduction of the benzylthio group occurs via nucleophilic substitution.
- Alkylation : Ethyl groups are introduced using ethyl halides.
- Methoxylation : The methoxyphenyl group is added through nucleophilic aromatic substitution reactions.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Thiol Group Interaction : The benzylthio moiety can interact with thiol groups in proteins, potentially inhibiting their function.
- Metal Ion Coordination : The imidazole ring can coordinate with metal ions or interact with active sites in enzymes, influencing their activity.
- Enhanced Membrane Penetration : The methoxyphenyl group may improve the compound's ability to penetrate cell membranes, thereby increasing bioavailability.
Antimicrobial Activity
Research indicates that compounds within the imidazole class exhibit significant antimicrobial properties. For instance, studies have shown that related imidazole derivatives demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structural features may contribute to its antibacterial efficacy, making it a candidate for further exploration in antimicrobial therapy .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, similar imidazole derivatives have shown IC50 values indicating potent cytotoxicity against human cancer cell lines, suggesting that this compound might possess comparable effects .
Other Biological Activities
Beyond antimicrobial and anticancer properties, this compound may also exhibit anti-inflammatory effects. It has been suggested that imidazole derivatives can inhibit pro-inflammatory cytokines in stimulated cells, which could be beneficial in treating inflammatory diseases .
Research Findings and Case Studies
Several studies have explored the biological activities of imidazole derivatives similar to this compound:
| Study | Compound | Activity | IC50 (µg/mL) |
|---|---|---|---|
| Jain et al. | Various imidazoles | Antimicrobial | 1.61 - 1.98 |
| Research on anti-inflammatory properties | Imidazole derivatives | IL-1β inhibition | Moderate to excellent |
| Anticancer studies | Related imidazoles | Cytotoxicity against cancer cell lines | < 10 |
These findings underscore the potential therapeutic applications of the compound in treating infections and cancers.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
